molecular formula C17H18N2O6S B2563011 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide CAS No. 941931-77-7

2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide

Cat. No.: B2563011
CAS No.: 941931-77-7
M. Wt: 378.4
InChI Key: YCHJEJBZNBPOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(Ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide is an organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide typically involves multiple steps:

    Sulfonation: The ethylsulfonyl group is introduced to the phenyl ring through sulfonation reactions.

    Amidation: The final step involves the formation of the amide bond between the sulfonylated phenyl ring and the nitrated methoxyphenyl acetic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To maintain the stability of intermediates and the final product.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst for reduction reactions.

    Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.

Major Products

    Amines: From the reduction of the nitro group.

    Thiols: From the reduction of the sulfonyl group.

    Substituted aromatics: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: Incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes involved in disease pathways.

    Drug Development: Investigated as a lead compound for developing new pharmaceuticals.

Medicine

    Anti-inflammatory: Potential use as an anti-inflammatory agent due to its structural similarity to known anti-inflammatory drugs.

    Anticancer: Explored for its cytotoxic effects on cancer cells.

Industry

    Dye Manufacturing: Used in the synthesis of dyes and pigments.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 2-(4-(ethylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their function.

    Pathways: Modulating signaling pathways involved in inflammation, cell growth, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(Methylsulfonyl)phenyl)-N-(2-methoxy-4-nitrophenyl)acetamide
  • 2-(4-(Ethylsulfonyl)phenyl)-N-(2-hydroxy-4-nitrophenyl)acetamide
  • 2-(4-(Ethylsulfonyl)phenyl)-N-(2-methoxy-4-aminophenyl)acetamide

Uniqueness

  • Functional Groups : The combination of ethylsulfonyl, methoxy, and nitro groups provides unique reactivity and biological activity.
  • Applications : Its specific structure makes it suitable for diverse applications in chemistry, biology, and industry, distinguishing it from similar compounds.

Properties

IUPAC Name

2-(4-ethylsulfonylphenyl)-N-(2-methoxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O6S/c1-3-26(23,24)14-7-4-12(5-8-14)10-17(20)18-15-9-6-13(19(21)22)11-16(15)25-2/h4-9,11H,3,10H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHJEJBZNBPOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.